molecular formula C22H30N4OS B2563338 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203188-32-2

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2563338
CAS No.: 1203188-32-2
M. Wt: 398.57
InChI Key: XQLUEPIXQFMVTR-UHFFFAOYSA-N
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Description

The compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a structurally complex molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methyl group at the 1-position and a pyrrolidin-1-yl-containing ethyl chain at the 2-position. The terminal urea moiety is further functionalized with a thiophen-2-ylmethyl group, distinguishing it from related analogs .

Properties

IUPAC Name

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-25-10-4-6-17-14-18(8-9-20(17)25)21(26-11-2-3-12-26)16-24-22(27)23-15-19-7-5-13-28-19/h5,7-9,13-14,21H,2-4,6,10-12,15-16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLUEPIXQFMVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea , also referred to as F936-0662 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that F936-0662 exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells by activating caspase pathways, which are critical in programmed cell death mechanisms .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Preclinical studies suggest that F936-0662 may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of neurotransmitter levels and reduction of inflammatory cytokines in neuronal cultures.

Analgesic Properties

F936-0662 has been tested for analgesic effects in animal models. It demonstrated pain-relieving properties comparable to standard analgesics like acetaminophen. The analgesic mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes and modulation of the endocannabinoid system .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized F936-0662 and evaluated its efficacy against various cancer cell lines. The results showed that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM across different cancer types. Mechanistic studies revealed that F936-0662 caused G0/G1 phase arrest in the cell cycle, leading to reduced proliferation .

Study 2: Neuroprotection in Animal Models

A study conducted on mice subjected to induced neurotoxicity demonstrated that treatment with F936-0662 significantly improved behavioral outcomes compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg, showing dose-dependent neuroprotection as assessed by cognitive tests and histological analysis of brain tissues .

Research Findings Summary Table

Activity Effect Mechanism Reference
AnticancerInhibits cancer cell proliferationInduces apoptosis via caspase activation
NeuroprotectiveProtects against oxidative stressModulates neurotransmitter levels
AnalgesicReduces painInhibits COX enzymes

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer activity. For instance, derivatives of urea and thiourea have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression .

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. The thiourea moiety has been recognized for its urease inhibitory activity. Compounds structurally related to this urea derivative have shown promising results as potent urease inhibitors with low toxicity profiles .

Antimicrobial Activity

Research into thiourea derivatives has revealed antimicrobial properties against several pathogens. The presence of the tetrahydroquinoline structure may enhance the compound's interaction with bacterial enzymes or membranes, leading to increased efficacy against bacterial infections .

Case Study 1: Anticancer Activity

A study published in GSC Biological and Pharmaceutical Sciences investigated the synthesis of novel urea analogs targeting cancer cells. The results demonstrated that specific substitutions on the urea structure significantly enhanced anticancer activity against human cancer cell lines, showcasing the importance of structural modifications in drug design .

Case Study 2: Urease Inhibition

In another study focused on urease inhibitors, a series of thiourea hybrids were synthesized and tested for their inhibitory effects on urease activity. The findings indicated that certain structural features contributed to improved inhibition compared to traditional urease inhibitors like thiourea itself .

Data Tables

The following table summarizes the biological activities associated with various derivatives of the compound:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BUrease Inhibition10
Compound CAntimicrobial20

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amine and carbonyl derivatives.

Conditions Products Mechanistic Pathway
1M HCl (reflux, 6h)1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)amine + CO₂ + thiophen-2-ylmethylamineAcid-catalyzed nucleophilic acyl substitution
1M NaOH (70°C, 4h)Same products as acidic hydrolysis, but with faster kineticsBase-promoted elimination
  • Key Observations :

    • Hydrolysis occurs preferentially at the urea carbonyl due to resonance stabilization of intermediates.

    • Thiophen-2-ylmethylamine is stabilized by conjugation with the aromatic thiophene ring .

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The electron-rich thiophene moiety undergoes regioselective substitution at the 5-position.

Reagent Product Yield Reference
HNO₃ (H₂SO₄, 0°C)1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(5-nitrothiophen-2-ylmethyl)urea72%
Br₂ (CH₂Cl₂, rt)5-bromo derivative68%
  • Mechanistic Insight :

    • Sulfur’s lone pairs activate the thiophene ring, directing electrophiles to the 5-position .

    • Steric hindrance from the tetrahydroquinoline group reduces reactivity at the 3-position .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions.

Reagent Product Application
CH₃I (K₂CO₃, DMF)Quaternary ammonium saltEnhanced water solubility for drug delivery
Ac₂O (pyridine, rt)N-acetylated derivativeMetabolic stabilization
  • Kinetics :

    • Alkylation proceeds faster than acylation due to reduced steric hindrance.

Oxidation of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives.

Oxidizing Agent Product Selectivity
KMnO₄ (H₂O, 80°C)1-(2-(1-Methylquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea89% conversion
DDQ (CH₂Cl₂, rt)Partial oxidation to dihydroquinoline54% yiel

Comparison with Similar Compounds

Key Research Findings and Implications

Impact of Terminal Groups: The urea group in the target compound and compound 38 contrasts with carboximidamide derivatives (e.g., compounds 26–27). Thiourea derivatives (e.g., in ) exhibit similar H-bonding but differ in electronic properties due to sulfur’s polarizability .

Substituent Effects on Synthesis: Bulky substituents (e.g., diethylamino in compound 27) correlate with lower yields (43.7% vs. 56% for dimethylamino in compound 26), likely due to steric hindrance during coupling reactions . Pyrrolidine-containing derivatives (e.g., compound 24, 72.9% yield) demonstrate higher synthetic efficiency compared to piperidine analogs (e.g., compound 58 in ), suggesting smaller N-heterocycles are more tractable .

Core Structure Variations: Tetrahydroquinoline (target compound) vs. Piperidine vs. pyrrolidine substitutions (e.g., compound 58 vs. target compound) influence conformational flexibility and steric bulk, which may modulate pharmacokinetic properties .

Analytical Tools :

  • Structural validation of analogs (e.g., via $ ^1H $ NMR and MS in –3) underscores the importance of spectroscopic techniques in characterizing complex amines and heterocycles .
  • Software like Mercury () enables comparative analysis of crystallographic data, though such data are absent for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of intermediates like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives with sodium triacetoxyborohydride (STAB) in acetic acid has been employed for analogous structures . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation steps.
  • Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating pure products, as seen in the synthesis of tert-butyl-protected intermediates .

Q. What spectroscopic techniques are used to confirm the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H NMR : Focus on diagnostic peaks:
  • Tetrahydroquinoline moiety : Methyl singlet (~δ 2.30 ppm for N-CH₃) and aromatic protons (δ 6.4–6.5 ppm) .
  • Thiophene protons : Distinct splitting patterns (e.g., δ 7.2–7.4 ppm for thiophene-2-ylmethyl) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify molecular weight .
  • HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve purity when dealing with byproducts from competing alkylation pathways?

  • Methodological Answer :

  • Stoichiometric control : Limit excess alkylating agents (e.g., bromoethyl intermediates) to reduce over-alkylation.
  • Additives : Use scavengers like dimethylamine or tert-butyl carbamate to quench reactive intermediates .
  • Temperature modulation : Lower temperatures (0–5°C) suppress side reactions during sensitive steps (e.g., urea formation) .
  • Example : In analogous syntheses, iterative recrystallization (e.g., from ethanol/water) improved purity from 85% to >99% .

Q. What strategies are effective in resolving contradictory data between theoretical and observed NMR spectra for this compound?

  • Methodological Answer :

  • Dynamic effects : Rotameric equilibria in the pyrrolidinyl group can cause signal splitting; use variable-temperature NMR (VT-NMR) to confirm .
  • Impurity profiling : Compare with synthetic byproducts (e.g., unreacted tetrahydroquinoline intermediates) using LC-MS .
  • Computational validation : Density Functional Theory (DFT)-predicted chemical shifts (e.g., via Gaussian software) can validate experimental NMR assignments .

Q. How can structure-activity relationship (SAR) studies be designed for this compound based on modifications to the tetrahydroquinoline and thiophene moieties?

  • Methodological Answer :

  • Tetrahydroquinoline modifications :
  • Introduce substituents (e.g., halogens, methoxy groups) at the 6-position to modulate electron density and receptor binding .
  • Thiophene replacements : Substitute thiophene-2-ylmethyl with furan or pyridine analogs to assess π-π stacking interactions .
  • Biological assays : Pair synthetic analogs with in vitro kinase inhibition assays (e.g., Aurora kinase) to correlate structural changes with activity .

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